

X-ray Crystallography of Pyridinol Derivatives: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: **5-Bromo-2-nitropyridin-3-OL**

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For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount for rational drug design and development. X-ray crystallography provides definitive experimental evidence of a compound's solid-state conformation and intermolecular interactions. This guide offers a comparative analysis of the crystallographic data of a substituted pyridinol derivative, offering insights that can be extrapolated to related molecules such as "**5-Bromo-2-nitropyridin-3-ol**".

While a crystallographic study for "**5-Bromo-2-nitropyridin-3-ol**" is not publicly available, we can draw valuable comparisons from the experimentally determined structure of a closely related analogue, 2-Bromo-3-hydroxy-6-methylpyridine. This compound shares the core pyridinol scaffold with a bromine substituent, providing a solid foundation for understanding the structural implications of substituent placement on the pyridine ring.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 2-Bromo-3-hydroxy-6-methylpyridine. This data serves as a crucial reference point for researchers working with similar chemical entities.

Parameter	2-Bromo-3-hydroxy-6-methylpyridine
Chemical Formula	C ₆ H ₆ BrNO
Molecular Weight	188.03
Crystal System	Orthorhombic
Space Group	P ₂ 12 ₁ 2 ₁
Unit Cell Dimensions	a = 11.4484 (19) Å, b = 9.0914 (15) Å, c = 13.230 (2) Å
Volume	1377.1 (4) Å ³
Z	8
Calculated Density	1.815 Mg/m ³
Radiation	MoK α
Temperature	298 K

Structural Insights and Intermolecular Interactions

In the crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine, the molecules are linked by O-H \cdots N hydrogen bonds, forming chains that propagate along the a-axis.^[1] These chains are further interconnected by weak C-H \cdots Br hydrogen bonds, resulting in the formation of corrugated two-dimensional networks.^[1] The bromine atom is slightly displaced from the mean plane of the pyridine ring by 0.0948 (3) Å.^[1]

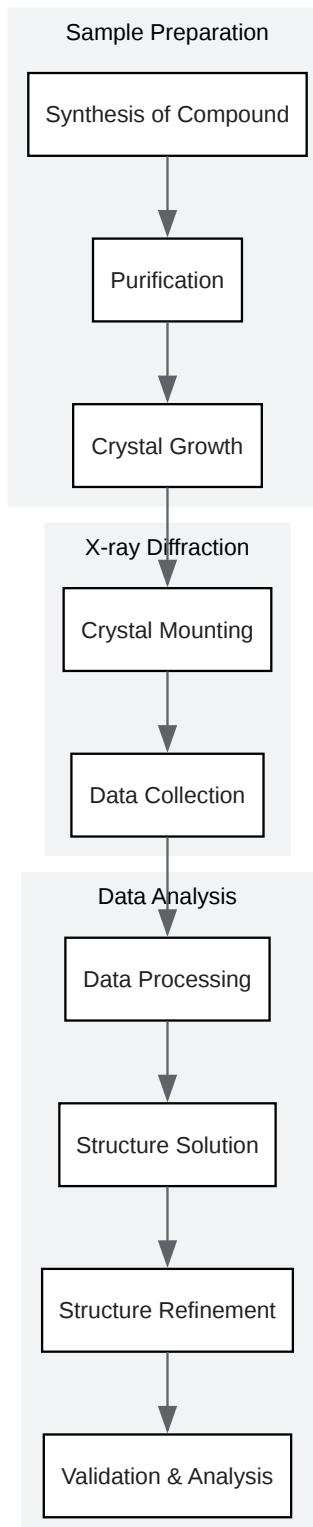
For "5-Bromo-2-nitropyridin-3-ol," one would anticipate a different hydrogen bonding network due to the presence of the nitro group. The nitro group is a strong hydrogen bond acceptor and would likely participate in intermolecular interactions, potentially leading to a more complex packing arrangement in the crystal lattice. The electronic effects of the nitro group would also influence the bond lengths and angles within the pyridine ring compared to the methyl-substituted analogue.

Experimental Protocol: Single-Crystal X-ray Diffraction

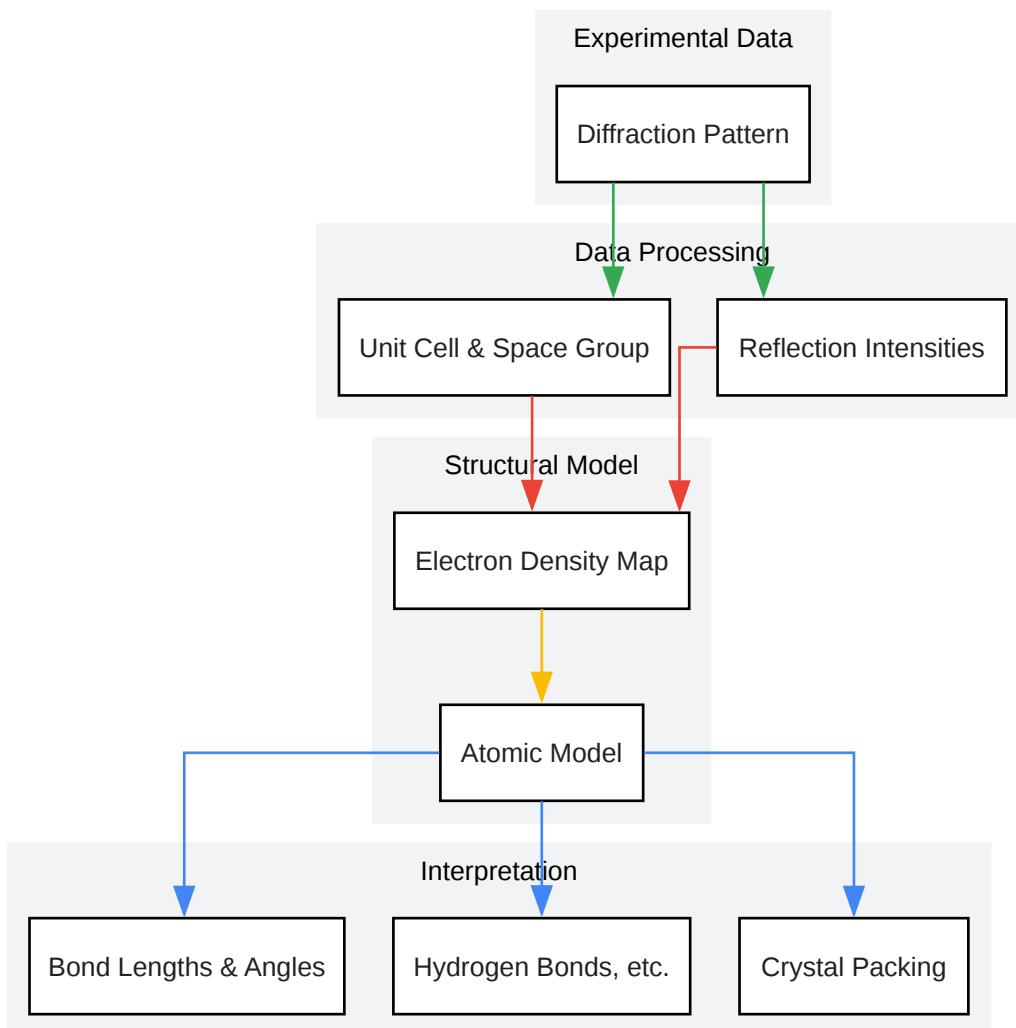
The determination of the crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine followed a standard single-crystal X-ray diffraction workflow. The general steps are outlined below and can be adapted for the analysis of "**5-Bromo-2-nitropyridin-3-ol**" or its derivatives once suitable crystals are obtained.

- **Crystal Growth:** Single crystals of the compound are grown, typically by slow evaporation of a saturated solution. For 2-Bromo-3-hydroxy-6-methylpyridine, colorless crystals were obtained from an ethanol solution.[[1](#)]
- **Data Collection:** A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. For the analogue, data was collected using a Bruker SMART CCD area-detector diffractometer with MoK α radiation.[[1](#)]
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters. The structure of 2-Bromo-3-hydroxy-6-methylpyridine was solved using SHELXS97 and refined using SHELXL97.[[1](#)]

Experimental Workflow for Single-Crystal X-ray Diffraction



Logical Flow of Crystal Structure Analysis

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References

- 1. 2-Bromo-3-hydroxy-6-methylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

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